Ethanesulfonic acid, 2-(diethylamino)-
Overview
Description
Ethanesulfonic acid, 2-(diethylamino)- is a chemical compound with the molecular formula C6H15NO3S. It is a derivative of ethanesulfonic acid, where the hydrogen atom on the amino group is replaced by two ethyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanesulfonic acid, 2-(diethylamino)- typically involves the reaction of ethanesulfonic acid with diethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
C2H5SO3H + (C2H5)2NH → C6H15NO3S + H2O
In this reaction, ethanesulfonic acid reacts with diethylamine to form ethanesulfonic acid, 2-(diethylamino)- and water as a byproduct. The reaction is usually conducted in an aqueous medium at a controlled temperature to optimize the yield.
Industrial Production Methods
Industrial production of ethanesulfonic acid, 2-(diethylamino)- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and concentration, are carefully monitored and controlled to achieve maximum efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethanesulfonic acid, 2-(diethylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into simpler amine derivatives.
Substitution: The compound can participate in substitution reactions where the diethylamino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) and acids (HCl, HBr).
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted ethanesulfonic acid derivatives.
Scientific Research Applications
Ethanesulfonic acid, 2-(diethylamino)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of ethanesulfonic acid, 2-(diethylamino)- involves its interaction with molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating its electron pair. It can also interact with enzymes and proteins, influencing their activity and function. The specific molecular targets and pathways depend on the context of its application, such as in biochemical assays or therapeutic formulations.
Comparison with Similar Compounds
Ethanesulfonic acid, 2-(diethylamino)- can be compared with other similar compounds, such as:
2-(dimethylamino)ethanesulfonic acid: Similar structure but with methyl groups instead of ethyl groups.
2-(N-morpholino)ethanesulfonic acid: Contains a morpholine ring instead of the diethylamino group.
MOPS (3-(N-morpholino)propanesulfonic acid): Similar buffering properties but with a propanesulfonic moiety instead of ethanesulfonic.
These compounds share similar chemical properties but differ in their specific applications and reactivity. Ethanesulfonic acid, 2-(diethylamino)- is unique due to its specific structure and the presence of the diethylamino group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
2-(diethylamino)ethanesulfonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO3S/c1-3-7(4-2)5-6-11(8,9)10/h3-6H2,1-2H3,(H,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXSOQOJISAETD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCS(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10436311 | |
Record name | Ethanesulfonic acid, 2-(diethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10436311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15904-54-8 | |
Record name | Ethanesulfonic acid, 2-(diethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10436311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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